molecular formula C13H16N4O2 B7110073 methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate

methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate

Cat. No.: B7110073
M. Wt: 260.29 g/mol
InChI Key: PMMXGRKHRMUCKH-UHFFFAOYSA-N
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Description

Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is an organic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.

    Attachment of the Benzoate Group: The benzoate group is introduced through esterification reactions, where benzoic acid derivatives react with alcohols in the presence of acid catalysts.

    Final Coupling: The triazole and benzoate moieties are coupled using suitable reagents and conditions, such as amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The benzoate group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative with similar structural features.

    4-Methyl-4H-1,2,4-triazole-3-thiol: Another triazole compound with different functional groups.

Uniqueness

Methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate is unique due to its specific combination of the triazole and benzoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[(5-ethyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-11-15-13(17-16-11)14-8-9-4-6-10(7-5-9)12(18)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMXGRKHRMUCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)NCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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